Ethyl 6-(3-methylphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-(3-methylphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a methylphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-methylphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 6-(3-methylphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers have investigated its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-methylphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the aromatic group are believed to play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 6-(4-methylphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(3-chlorophenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Comparison: Compared to its analogs, Ethyl 6-(3-methylphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibits unique properties due to the presence of the 3-methylphenyl group. This substituent can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(3-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-18(24)15-16(14-9-7-8-13(2)12-14)20-19(21-17(15)23)22-10-5-4-6-11-22/h7-9,12,15-16H,3-6,10-11H2,1-2H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXBUBSYVJDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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